Daclatasvir SRSS Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir SRSS Isomer is a variant of Daclatasvir, a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor . It has a molecular formula of C40H50N8O6 and a molecular weight of 738.88 .
Synthesis Analysis
The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . This process has been developed to be greener and more economical, with a compact manufacturing machine enabling multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis
The chemical name of Daclatasvir SRSS Isomer is Dimethyl ((2R,2’R)-((2S,2’S)-([1,1’-biphenyl]-4,4’-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate . The structure includes a biphenyl group, imidazole rings, pyrrolidine rings, and carbamate groups .Chemical Reactions Analysis
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . The predominant route of elimination is via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .Physical And Chemical Properties Analysis
Daclatasvir SRSS Isomer has a molecular weight of 738.88 and a molecular formula of C40H50N8O6 . It is a solid compound at room temperature .Applications De Recherche Scientifique
Antiviral Agent
Daclatasvir SRSS Isomer is an antiviral agent used in the treatment of Hepatitis C Virus (HCV) . It is particularly effective against the non-structural protein 5A (NS5A), which is a crucial component for the replication of HCV .
Green Synthesis
A novel and green method has been reported for the synthesis of Daclatasvir SRSS Isomer . This method uses green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol, which are more environmentally friendly compared to traditional solvents .
Pharmaceutical Standards
Daclatasvir SRSS Isomer is used as a pharmaceutical standard . Pharmaceutical standards are used for instrument calibration in ion-exchange chromatography (IC) applications, which can be applied toward environmental or food analysis and quality control .
Analytical Method Development
Daclatasvir SRSS Isomer can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Daclatasvir .
Commercial Production
Daclatasvir SRSS Isomer is commercially produced by several pharmaceutical companies . It is available for purchase as a high-quality product accompanied by a Certificate of Analysis .
Density Functional Theory (DFT) Studies
DFT studies have been carried out on the Daclatasvir SRSS Isomer to gain a better understanding of the stability of intermediates . These studies are crucial for the development of more efficient synthesis methods .
Mécanisme D'action
Daclatasvir works by inhibiting the HCV protein NS5A . It binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Safety and Hazards
Orientations Futures
Daclatasvir has been approved for use in combination with other medications to treat hepatitis C (HCV) infections . It forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . Future research may focus on improving the synthesis process, exploring new combinations for treatment, and investigating the use of Daclatasvir in treating other diseases .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir SRSS Isomer involves the conversion of the starting material, (2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide, to the final product, Daclatasvir SRSS Isomer, through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of the amide group using hydrogen gas and palladium on carbon catalyst in methanol and acetic acid to obtain the corresponding amine.", "Reduction of the thiazole ring using sodium borohydride in methanol to obtain the corresponding thiazoline.", "Treatment of the thiazoline with hydrochloric acid to obtain the corresponding thiazole.", "Reaction of the thiazole with sodium bicarbonate in water to obtain the corresponding carboxylic acid.", "Coupling of the carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethyl acetate to obtain the corresponding amide.", "Isomerization of the amide using sodium hydroxide in methanol to obtain Daclatasvir SRSS Isomer." ] } | |
Numéro CAS |
1009117-28-5 |
Formule moléculaire |
C₄₀H₅₀N₈O₆ |
Poids moléculaire |
738.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.